3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine
Overview
Description
3-Chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine, also known as 3-chloro-N-methyl-N-oxypyrazin-2-amine, is an organic compound that is widely used in scientific research. It is a white powder that is highly soluble in water and has a melting point of 134-135°C. The compound has a wide range of applications in scientific research, including the synthesis of drugs, the study of biochemical and physiological effects, and the study of the mechanism of action.
Scientific Research Applications
Synthesis and Structural Analysis
3-Chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine is involved in the synthesis and structural analysis of various compounds. For instance, pyrazole derivatives have been synthesized and characterized, including their X-Ray crystal structure and bioactivities. These compounds are identified as possessing antitumor, antifungal, and antibacterial properties, with their geometric parameters and biological activity against breast cancer and microbes confirmed through various analytical techniques (Titi et al., 2020).
Chemical Transformations and Synthesis Routes
The molecule is also instrumental in chemical transformations and synthesis routes. For instance, cycloaddition reactions involving 3-amino-5-chloro-2(1H)-pyrazinones and olefins lead to the formation of compounds with potential biological significance, showcasing the versatility and reactivity of the core pyrazinone structure in creating diverse and bioactive compounds (Vandenberghe et al., 1996). Additionally, a two-stage process has been developed for the synthesis of 6-methylpyrazine-2-yl-amines from commercially available materials, indicating the feasibility and efficiency of synthetic routes involving this compound (Colbon et al., 2008).
Biological Activities and Applications
Furthermore, the compound is part of studies exploring its biological activities and applications. Pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential, suggesting its role in developing compounds with specific biological activities (Deohate & Palaspagar, 2020). Moreover, the synthesis involving 1-(pyrazin-2-yl)guanidine derivatives has been applied to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines, highlighting the compound's role in creating structures of interest in chemical and potentially pharmacological research (Li et al., 2019).
properties
IUPAC Name |
3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-14(8-2-6-15-7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTQYPRYBIQPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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